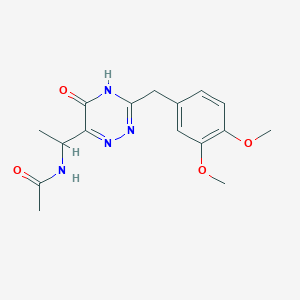
N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group and a 1,2,4-triazine ring. The presence of the 3,4-dimethoxybenzyl group suggests that it might have some interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazine ring and the attachment of the 3,4-dimethoxybenzyl and acetamide groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The 1,2,4-triazine ring, in particular, would add a level of complexity to the molecule’s structure .Physical And Chemical Properties Analysis
Some general properties can be predicted based on the compound’s structure. For example, it is likely to have a relatively high molecular weight and may have certain solubility properties based on the presence of the acetamide group and the 1,2,4-triazine ring .Applications De Recherche Scientifique
Solubilizing Protective Group for Self-Assembled Monolayers (SAMs)
The 3,4-dimethoxybenzyl group serves as a protective moiety for thiolates in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. SAMs find applications in various fields, including surface functionalization, biosensors, and molecular electronics. However, the low solubility of thiol precursors often hampers their SAM formation. The 3,4-dimethoxybenzyl group enhances precursor solubility and stability. During SAM formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (e.g., trifluoroacetic acid). The resulting SAMs exhibit the same quality and structure as those formed from unprotected thiols .
Antioxidant and Antibacterial Properties
While not extensively studied, derivatives of 3,4-dimethoxybenzyl compounds have shown potential antioxidant and antibacterial activities. For instance, novel amides synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid exhibited these properties. Further research could explore their applications in pharmaceuticals or natural product-based therapies .
Fuel for Microbial Fuel Cells (MFCs)
3,4-Dimethoxybenzyl alcohol, a related compound, can be used as a fuel in microbial fuel cells (MFCs) to generate power. MFCs harness microbial metabolism to produce electricity, and 3,4-dimethoxybenzyl alcohol contributes to this process .
Synthesis of Cyclotriveratrylene (CTV)
Veratrole alcohol, derived from 3,4-dimethoxybenzyl compounds, serves as a raw material for the synthesis of cyclotriveratrylene (CTV). CTV is a cyclic host molecule used in host-guest chemistry, supramolecular assemblies, and molecular recognition studies .
Mécanisme D'action
Mode of Action
The presence of the3,4-dimethoxybenzyl group suggests that it may act as a protective group for a thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during certain biochemical reactions, particularly at elevated temperatures and in the presence of protons .
Biochemical Pathways
The presence of the3,4-dimethoxybenzyl group suggests that it may be involved in reactions related to the formation of self-assembled monolayers of aromatic thiolates . These monolayers are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .
Pharmacokinetics
The presence of the3,4-dimethoxybenzyl group suggests that it may increase the solubility and stability of the precursor, potentially influencing its bioavailability .
Result of Action
The presence of the3,4-dimethoxybenzyl group suggests that it may influence the structure and quality of self-assembled monolayers of aromatic thiolates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the 3,4-dimethoxybenzyl group is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons . Therefore, factors such as temperature and pH could potentially influence the compound’s action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-9(17-10(2)21)15-16(22)18-14(19-20-15)8-11-5-6-12(23-3)13(7-11)24-4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLUDEMWIBXIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(NC1=O)CC2=CC(=C(C=C2)OC)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




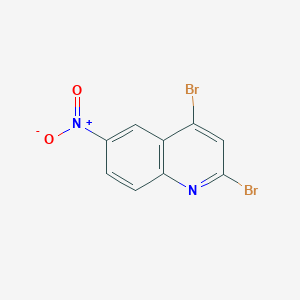
![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
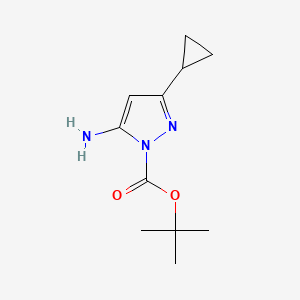
![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)
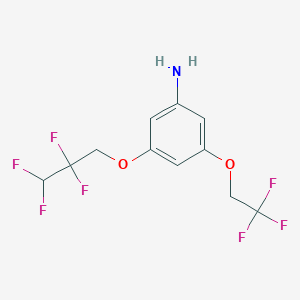
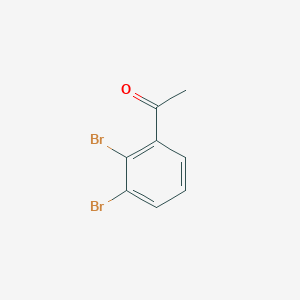
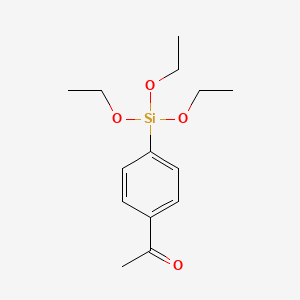
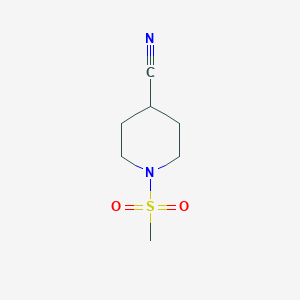

![2,2-Bis[(4-trimethylsiloxy)phenyl]propane](/img/structure/B3137358.png)